molecular formula C10H11ClFN3O B2765466 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417634-60-6

1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No. B2765466
CAS RN: 1417634-60-6
M. Wt: 243.67
InChI Key: PZYSXSUWLFPLHU-UHFFFAOYSA-N
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Description

The compound “1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, an oxadiazole ring, and an ethanamine group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the oxadiazole ring and the introduction of the fluorophenyl and ethanamine groups. These steps could involve various chemical reactions such as nucleophilic substitution, cyclization, and amine alkylation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The oxadiazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms. The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, and the ethanamine group contains an amine functional group attached to a two-carbon chain .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The oxadiazole ring might participate in electrophilic substitution reactions or ring-opening reactions. The fluorine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amine group could undergo reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of its atoms .

Scientific Research Applications

Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. Researchers have synthesized derivatives based on its structure and evaluated their efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro . Further studies are needed to explore its mechanism of action and optimize its activity.

Biological Modulation via SIRT1 Activation

SIRT1 (sirtuin 1) is a protein associated with cellular longevity and metabolic regulation. The compound 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride has been identified as a SIRT1 activator. Researchers have studied its effects on SIRT1 activity and its potential implications for various cellular processes . Understanding its role in cellular homeostasis could lead to therapeutic applications.

Indole Derivatives for Medicinal Chemistry

The compound’s oxadiazole and indole moieties make it interesting for medicinal chemistry. Researchers have explored its derivatives, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one . These derivatives exhibit diverse biological activities, including antitubercular and anticancer properties . Investigating structure-activity relationships can guide drug design.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, it’s important to handle it with care and use appropriate safety precautions. It’s also important to dispose of it properly to minimize its impact on the environment .

Future Directions

Given the potential biological activity of compounds containing oxadiazole and fluorophenyl groups, it could be worthwhile to investigate this compound further. Future research could focus on synthesizing the compound and testing its biological activity. It could also be interesting to explore modifications of the compound to see if its properties can be enhanced .

properties

IUPAC Name

1-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-3-2-4-8(11)5-7;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYSXSUWLFPLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC(=CC=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride

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